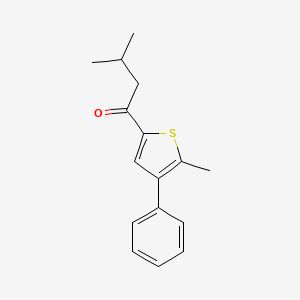![molecular formula C6H12O6S B14230084 Methyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate CAS No. 828276-69-3](/img/structure/B14230084.png)
Methyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxyl group, a methanesulfonyl group, and a butanoate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate typically involves the esterification of 3-hydroxybutanoic acid with methanol in the presence of an acid catalyst, followed by the introduction of the methanesulfonyl group. The reaction conditions often include:
Esterification: Using sulfuric acid or hydrochloric acid as a catalyst, the reaction is carried out at elevated temperatures to facilitate the formation of the ester.
Methanesulfonylation: Methanesulfonyl chloride is reacted with the ester in the presence of a base such as pyridine or triethylamine to introduce the methanesulfonyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The ester moiety can be reduced to form the corresponding alcohol.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as ammonia or thiourea in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thiol esters.
Scientific Research Applications
Methyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The ester moiety can undergo hydrolysis, releasing the corresponding acid and alcohol, which may further participate in metabolic pathways.
Comparison with Similar Compounds
Methyl 3-hydroxy-4-methoxybenzoate: Shares the hydroxyl and ester functionalities but differs in the presence of a methoxy group instead of a methanesulfonyl group.
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Contains a hydroxyl group and an ester moiety but has a tert-butoxycarbonyl group and a phenyl ring.
Uniqueness: Methyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate is unique due to the presence of the methanesulfonyl group, which imparts distinct reactivity and potential biological activity. This functional group allows for specific chemical transformations that are not possible with similar compounds lacking the methanesulfonyl moiety.
Properties
CAS No. |
828276-69-3 |
|---|---|
Molecular Formula |
C6H12O6S |
Molecular Weight |
212.22 g/mol |
IUPAC Name |
methyl 3-hydroxy-4-methylsulfonyloxybutanoate |
InChI |
InChI=1S/C6H12O6S/c1-11-6(8)3-5(7)4-12-13(2,9)10/h5,7H,3-4H2,1-2H3 |
InChI Key |
NZFKWKONOPAGLX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(COS(=O)(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



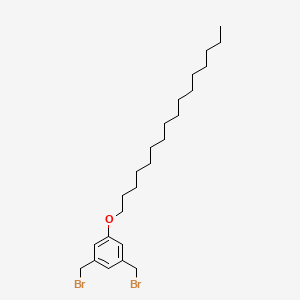
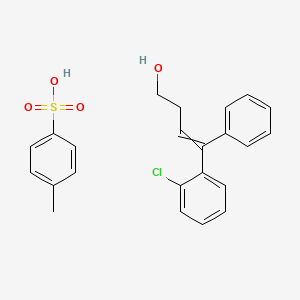
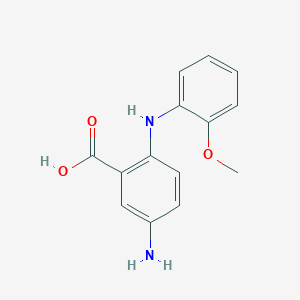
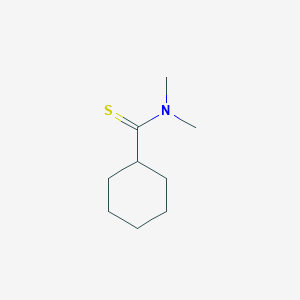
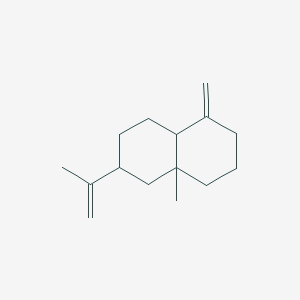
![Benzoic acid, 4-methoxy-, 2-[[(4-bromophenyl)imino]methyl]phenyl ester](/img/structure/B14230044.png)
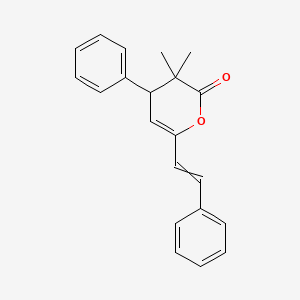

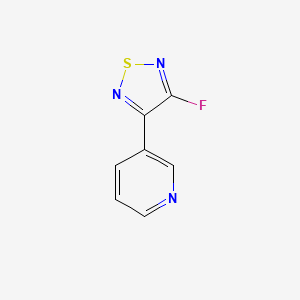
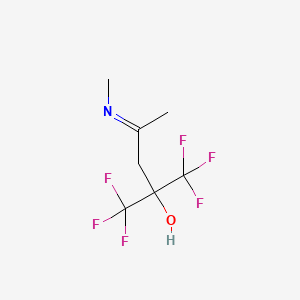
![Benzamide, N-[1-ethyl-1-(2-methylbenzoyl)propyl]-3-methoxy-2-methyl-](/img/structure/B14230063.png)
![5-[2-(4-Azidophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14230070.png)
